Ethyl 4,6-difluoro-3-formyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 4,6-difluoro-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available indole derivatives.
Formylation: The formyl group at the 3 position is introduced using formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, such as the conversion of the formyl group to a carboxylic acid.
Reduction: Reduction reactions can be performed to convert the formyl group to a methylene group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Ethyl 4,6-difluoro-3-carboxylate-1H-indole-2-carboxylate
Reduction: Ethyl 4,6-difluoro-3-methyl-1H-indole-2-carboxylate
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,6-difluoro-3-formyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is used in the development of new drugs, particularly those targeting specific receptors or enzymes in the body.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 4,6-difluoro-3-formyl-1H-indole-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would vary based on the target and the desired outcome.
Comparison with Similar Compounds
Ethyl 3-formyl-1H-indole-2-carboxylate: Lacks the fluorine atoms present in Ethyl 4,6-difluoro-3-formyl-1H-indole-2-carboxylate.
Ethyl 4-fluoro-3-formyl-1H-indole-2-carboxylate: Contains only one fluorine atom.
Ethyl 3-formyl-1H-indole-2-carboxylate: Similar structure but without fluorine atoms.
Uniqueness: this compound is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are required.
Properties
IUPAC Name |
ethyl 4,6-difluoro-3-formyl-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3/c1-2-18-12(17)11-7(5-16)10-8(14)3-6(13)4-9(10)15-11/h3-5,15H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMZIYAEHSNOIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2F)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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